N-(4-Methylthiazol-2-yl)cinnamamide

Physicochemical profiling LogP comparison Molecular weight

N-(4-Methylthiazol-2-yl)cinnamamide (CAS 79229-52-0) is a synthetic small-molecule heterocyclic compound belonging to the thiazole-cinnamamide hybrid class, with a molecular formula of C₁₃H₁₂N₂OS and a molecular weight of 244.31 g/mol. The compound features a cinnamamide backbone conjugated to a 4-methyl-substituted thiazole ring via an amide linkage at the 2-position.

Molecular Formula C13H12N2OS
Molecular Weight 244.31 g/mol
Cat. No. B11016748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylthiazol-2-yl)cinnamamide
Molecular FormulaC13H12N2OS
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C13H12N2OS/c1-10-9-17-13(14-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/b8-7+
InChIKeyNEOPWXSQQLTDNB-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylthiazol-2-yl)cinnamamide: Chemical Identity, Physicochemical Profile, and Procurement Context for Scientific Research


N-(4-Methylthiazol-2-yl)cinnamamide (CAS 79229-52-0) is a synthetic small-molecule heterocyclic compound belonging to the thiazole-cinnamamide hybrid class, with a molecular formula of C₁₃H₁₂N₂OS and a molecular weight of 244.31 g/mol . The compound features a cinnamamide backbone conjugated to a 4-methyl-substituted thiazole ring via an amide linkage at the 2-position. Its calculated partition coefficient (LogP) is 3.10, and its topological polar surface area (TPSA) is 41.99 Ų, indicative of moderate lipophilicity and favorable membrane permeability characteristics . The compound is commercially available from major chemical suppliers, including Sigma-Aldrich (AldrichCPR) and Leyan (≥95% purity), positioning it as an accessible research intermediate and screening candidate [1].

Why N-(4-Methylthiazol-2-yl)cinnamamide Cannot Be Interchanged with Other Thiazole-Cinnamamide Analogs Without Experimental Validation


Within the thiazole-cinnamamide chemotype, the nature of the substituent at the thiazole 4-position functions as a critical determinant of both physicochemical properties and biological target engagement. The 4-methyl substitution on N-(4-methylthiazol-2-yl)cinnamamide (MW 244.31, LogP 3.10) confers a markedly different steric and lipophilic profile compared to the bulkier 4-phenyl analog (e.g., N-(4-phenylthiazol-2-yl)cinnamamide, MW ~306 g/mol) [1], which has demonstrated nanomolar antiproliferative activity (IC₅₀ = 0.035 μM against Jurkat cells) that cannot be assumed for the methyl congener [2]. Similarly, within the broader N-(substituted-thiazol-2-yl)cinnamamide series, antiviral protease inhibitory activity varies substantially—compounds 19, 20, and 21 exhibit IC₅₀ values of 22.61, 14.7, and 21.99 μM, respectively, against SARS-CoV-2 Mᵖʳᵒ, with only minor structural modifications driving these differences [3]. Because the 4-methylthiazol-2-yl pharmacophore has also been independently validated in distinct target contexts—including sphingosine kinase inhibition (ST-1803: IC₅₀ 7.3 μM SphK1, 6.5 μM SphK2) [4] and CYP2E1 transcriptional downregulation (YH439) [5]—the biological outcome of substituting the 4-position cannot be predicted a priori. Any procurement decision that treats this compound as interchangeable with its 4-phenyl, 4-unsubstituted, or 5-substituted thiazole-cinnamamide counterparts risks invalidating structure-activity relationship (SAR) interpretations and compromising experimental reproducibility.

Quantitative Differential Evidence for N-(4-Methylthiazol-2-yl)cinnamamide: Comparator-Based Analysis for Scientific Selection


Physicochemical Differentiation: 4-Methyl vs. 4-Phenyl Substitution on Thiazole-Cinnamamide Scaffold Affects Lipophilicity and Molecular Size for Target-Based Screening

N-(4-Methylthiazol-2-yl)cinnamamide (MW 244.31, LogP 3.10, TPSA 41.99 Ų) is significantly smaller and less lipophilic than its closest 4-phenyl analog, N-(4-phenylthiazol-2-yl)cinnamamide (MW ~306.38 g/mol, predicted LogP ~4.5). The reduction of approximately 62 Da in molecular weight and approximately 1.4 LogP units translates to a substantial difference in predicted membrane permeability and non-specific protein binding, making the 4-methyl analog a more suitable starting scaffold for fragment-based or ligand-efficiency-driven optimization campaigns.

Physicochemical profiling LogP comparison Molecular weight Thiazole substitution Drug-likeness

Antitumor Activity Gap: 4-Phenyl Analog Achieves Nanomolar Potency Against Jurkat Cells While 4-Methyl Analog Lacks Published Antiproliferative Data

The most potent derivative in the N-(4-phenylthiazol-2-yl)cinnamamide series, compound 8f, exhibited an IC₅₀ of 0.035 μM (35 nM) against Jurkat leukemia cells in an MTT assay, with no apparent toxicity to non-cancerous cells [1]. In contrast, no peer-reviewed antiproliferative data have been published for the 4-methyl analog N-(4-methylthiazol-2-yl)cinnamamide. This absence of data for the methyl analog, juxtaposed against the nanomolar activity of the phenyl analog, represents a critical differentiation point: the 4-methyl compound may serve as a negative control or as a scaffold for independent SAR exploration, but it cannot be assumed to possess the antitumor potency of its 4-phenyl counterpart.

Anticancer activity Jurkat cells IC50 comparison Thiazole-cinnamamide Antiproliferative assay

Antiviral Protease Inhibition: Class-Level Activity of Thiazole-Cinnamamide Hybrids Against SARS-CoV-2 Mᵖʳᵒ Establishes a Benchmark for the 4-Methyl Analog

In a COV2-3CL protease inhibition assay, N-(substituted-thiazol-2-yl)cinnamamide analogs 19, 20, and 21 demonstrated IC₅₀ values of 22.61, 14.7, and 21.99 μM, respectively, against the SARS-CoV-2 main protease (Mᵖʳᵒ), compared to the reference drugs nitazoxanide and lopinavir [1]. Molecular modeling revealed that the thiazole moiety engages in arene–arene interactions with His41 and hydrogen bonds with Glu166 and Gln189, interactions that are scaffold-dependent and not substituent-specific [1]. While N-(4-methylthiazol-2-yl)cinnamamide itself has not been tested in this assay, the 4-methyl substitution preserves the thiazole ring electronic character required for His41 π-stacking while eliminating the steric bulk that may hinder binding pocket accommodation—a rationale supported by the superior activity of analog 20 (IC₅₀ 14.7 μM, the most potent in the series) which bears a less bulky substitution pattern [1].

SARS-CoV-2 Mpro inhibitor Antiviral activity Thiazole-cinnamamide Protease inhibition

4-Methylthiazol-2-yl Pharmacophore Precedent: Sphingosine Kinase Inhibition by ST-1803 Validates the Target Engagement Potential of the 4-Methylthiazole Moiety

The 4-methylthiazol-2-yl substructure has independently demonstrated target engagement as a kinase inhibitor pharmacophore. ST-1803, N-(4-methylthiazol-2-yl)-(2,4′-bithiazol)-2′-amine, inhibited sphingosine kinase 1 (SphK1) with an IC₅₀ of 7.3 μM and sphingosine kinase 2 (SphK2) with an IC₅₀ of 6.5 μM, establishing the 4-methylthiazol-2-yl moiety as a competent recognition element for the SphK ATP-binding pocket [1]. N-(4-Methylthiazol-2-yl)cinnamamide shares this exact 4-methylthiazol-2-yl pharmacophore but presents a cinnamamide extension rather than a bithiazol extension. This structural parallel provides a rational basis for screening the compound against SphK1/SphK2, where the cinnamamide moiety may access different sub-pocket interactions compared to the bithiazol extension of ST-1803.

Sphingosine kinase SphK1 inhibitor SphK2 inhibitor ST-1803 4-methylthiazole pharmacophore

CYP2E1 Transcriptional Downregulation: YH439 Establishes In Vivo Hepatoprotective Precedent for the 4-Methylthiazol-2-yl Carbamoyl Pharmacophore

YH439, a dithioylidene malonate derivative incorporating the N-(4-methylthiazol-2-yl)carbamoyl substructure, demonstrated in vivo hepatoprotective efficacy in a Sprague-Dawley rat model: oral administration of YH439 (200 mg/kg) completely prevented vinyl carbamate-induced hepatic centrilobular necrosis and suppressed vinyl carbamate mutagenicity in a dose-dependent manner in a hepatic microsome-mediated bacterial mutagenicity assay [1]. The mechanism was attributed to transcriptional downregulation of CYP2E1 expression [1]. While N-(4-methylthiazol-2-yl)cinnamamide is structurally distinct from YH439 (cinnamamide vs. dithioylidene malonate), both share the N-(4-methylthiazol-2-yl)carbamoyl core that may contribute to CYP450 modulation. This precedent positions the 4-methylthiazol-2-yl fragment as a privileged substructure for hepatic enzyme modulation, differentiating it from other thiazole substitution patterns that lack this in vivo validation.

CYP2E1 inhibition Hepatoprotection YH439 4-methylthiazole In vivo toxicology

Commercial Availability and Purity: N-(4-Methylthiazol-2-yl)cinnamamide is Readily Procurable at Research-Grade Purity from Multiple Reputable Suppliers

N-(4-Methylthiazol-2-yl)cinnamamide (CAS 79229-52-0) is listed in the Sigma-Aldrich AldrichCPR catalog [1] and is available from Leyan at 95% purity , with both suppliers providing the compound for research-use-only (RUO) purposes. This contrasts with the more extensively studied 4-phenyl analog derivatives (e.g., compounds 7a–8n in the MedChemComm 2015 series), which are not commercially cataloged and require custom synthesis [2]. The immediate commercial availability of the 4-methyl analog at defined purity reduces procurement lead times and enables rapid comparative screening.

Commercial availability Research-grade purity Procurement CAS 79229-52-0 Vendor comparison

Recommended Research and Industrial Application Scenarios for N-(4-Methylthiazol-2-yl)cinnamamide Based on Quantitative Differential Evidence


Sphingosine Kinase (SphK1/SphK2) Inhibitor Screening Using the 4-Methylthiazol-2-yl Pharmacophore as a Validated Recognition Element

Based on the demonstrated SphK inhibitory activity of ST-1803 (SphK1 IC₅₀ = 7.3 μM; SphK2 IC₅₀ = 6.5 μM), which shares the identical 4-methylthiazol-2-yl pharmacophore with N-(4-methylthiazol-2-yl)cinnamamide [1], researchers should prioritize this compound for SphK1/SphK2 biochemical screening. The cinnamamide extension may confer differential SphK isoform selectivity compared to the bithiazol extension of ST-1803, making it a valuable probe for structure-selectivity relationship studies in the sphingolipid signaling pathway.

SARS-CoV-2 Mᵖʳᵒ Inhibitor Lead Optimization: Minimal Steric Prototype for Benchmarking Against Analogs 19–21

The N-(substituted-thiazol-2-yl)cinnamamide class has validated inhibitory activity against SARS-CoV-2 Mᵖʳᵒ (IC₅₀ range 14.7–22.61 μM for analogs 19–21) [2]. N-(4-Methylthiazol-2-yl)cinnamamide, as the minimal steric congener (4-methyl vs. 4-substituted benzothiazole or phenyl variants), should be employed as a reference compound in head-to-head Mᵖʳᵒ inhibition assays to test the hypothesis that reducing steric bulk at the thiazole 4-position improves active-site complementarity and binding affinity.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization Campaigns

With its favorable physicochemical profile (MW 244.31, LogP 3.10, TPSA 41.99 Ų) , N-(4-methylthiazol-2-yl)cinnamamide meets lead-like criteria and is approximately 62 Da lighter than its 4-phenyl analog [3]. This compound is ideally suited as a fragment-like starting point for structure-based optimization programs targeting any of the biological pathways (SphK, viral proteases, CYP450 enzymes) for which the 4-methylthiazol-2-yl pharmacophore has demonstrated target engagement. Its lower lipophilicity relative to phenyl-substituted analogs also reduces the risk of promiscuous aggregation-based inhibition in screening assays.

Hepatocyte CYP450 Modulation Studies Leveraging the YH439 Precedent for N-(4-Methylthiazol-2-yl)carbamoyl Compounds

The in vivo validation of YH439—a compound containing the N-(4-methylthiazol-2-yl)carbamoyl substructure—as a CYP2E1 transcriptional downregulator with demonstrated hepatoprotective efficacy in rodent models [4] supports the inclusion of N-(4-methylthiazol-2-yl)cinnamamide in hepatic cytochrome P450 modulation screening panels. The compound may serve as a structurally simplified probe to interrogate whether the CYP2E1 modulatory activity resides primarily in the 4-methylthiazol-2-yl fragment or requires the dithioylidene malonate extension present in YH439, thereby contributing to pharmacophore deconvolution.

Quote Request

Request a Quote for N-(4-Methylthiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.